2,3-Dimethyl-5-hexen-3-ol

Catalog No.
S663831
CAS No.
19550-90-4
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-5-hexen-3-ol

CAS Number

19550-90-4

Product Name

2,3-Dimethyl-5-hexen-3-ol

IUPAC Name

2,3-dimethylhex-5-en-3-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-5-6-8(4,9)7(2)3/h5,7,9H,1,6H2,2-4H3

InChI Key

YGYJSFXFOXFEOD-UHFFFAOYSA-N

SMILES

CC(C)C(C)(CC=C)O

Canonical SMILES

CC(C)C(C)(CC=C)O

2,3-Dimethyl-5-hexen-3-ol is an organic compound with the molecular formula C₈H₁₆O. It is characterized by a hexene structure featuring two methyl groups at the second and third carbon atoms and a hydroxyl group at the third carbon. This compound is classified as an alcohol due to the presence of the hydroxyl functional group, which significantly influences its chemical properties and reactivity. The compound is known for its distinct odor, which can be described as fresh and green, making it of interest in various applications, particularly in the fragrance industry .

Typical of alcohols:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes depending on the reaction conditions. For instance, mild oxidation can yield 2,3-dimethyl-5-hexanone.
  • Esterification: Reacting with carboxylic acids in the presence of an acid catalyst can lead to the formation of esters.
  • Dehydration: Under acidic conditions, 2,3-dimethyl-5-hexen-3-ol may undergo dehydration to yield alkenes.

These reactions are essential for synthesizing derivatives and modifying the compound for specific applications .

Several synthesis methods have been reported for 2,3-dimethyl-5-hexen-3-ol:

  • Alkylation Reactions: Utilizing starting materials like 2-methyl-1-buten-3-ol and performing alkylation under specific conditions can yield this compound.
  • Hydroformylation: This method involves reacting alkenes with carbon monoxide and hydrogen in the presence of a catalyst to introduce an aldehyde group, which can then be reduced to form the alcohol.
  • Grignard Reactions: The use of Grignard reagents with appropriate carbonyl compounds can also facilitate the synthesis of this alcohol.

These methods highlight the versatility in synthesizing 2,3-dimethyl-5-hexen-3-ol from various precursors .

2,3-Dimethyl-5-hexen-3-ol has several applications across various industries:

  • Fragrance Industry: Its fresh and green scent makes it suitable for perfumes and scented products.
  • Flavoring Agent: Used in food products to impart a desirable taste profile.
  • Chemical Intermediate: Serves as a precursor for synthesizing other valuable chemical compounds.

These applications underline its significance in both industrial and commercial contexts .

Interaction studies involving 2,3-dimethyl-5-hexen-3-ol primarily focus on its sensory properties and potential interactions with other compounds in formulations. Research indicates that it may enhance or modify the olfactory profiles of mixtures when combined with other fragrances or flavoring agents. Additionally, understanding its behavior in different environments (e.g., stability under heat or light) is crucial for optimizing its use in products .

Similar Compounds: Comparison

When comparing 2,3-dimethyl-5-hexen-3-ol to similar compounds, several noteworthy substances emerge:

Compound NameStructure CharacteristicsUnique Features
2,5-Dimethyl-5-hexen-3-olSimilar hexene structure; different methyl placementDistinct aroma profile
3,4-Dimethyl-5-hexen-3-olSimilar alcohol functionalityDifferent chain length
2-MethylbutanediolShorter carbon chain; branched structureLess complex aroma

These comparisons highlight how structural variations influence their properties and applications while emphasizing the unique characteristics of 2,3-dimethyl-5-hexen-3-ol within this group .

XLogP3

2.2

Dates

Modify: 2023-08-15

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